molecular formula C16H19N5O B2368137 2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol CAS No. 1206995-88-1

2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol

Cat. No.: B2368137
CAS No.: 1206995-88-1
M. Wt: 297.362
InChI Key: QIZHIABUBSPCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core structure

Scientific Research Applications

2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or sulfonates can be used to introduce new functional groups onto the aromatic ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2-((1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol
  • 2-methyl-2-((1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol

Uniqueness

2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-methyl-2-[[1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-11-6-4-5-7-13(11)21-15-12(8-19-21)14(17-10-18-15)20-16(2,3)9-22/h4-8,10,22H,9H2,1-3H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZHIABUBSPCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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